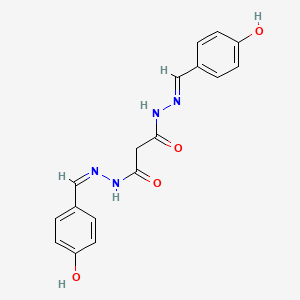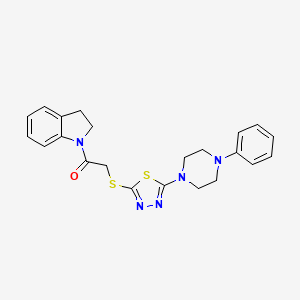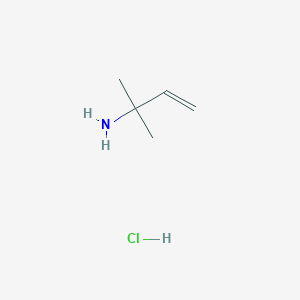
3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a thiophene ring and an azetidine moiety. These structural elements contribute to its diverse biological activities and make it a subject of interest in various scientific research fields.
作用機序
Target of Action
The primary targets of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (TAAD) are PPAR-γ receptors and cytoplasmic Mur ligases . PPAR-γ receptors are involved in the regulation of insulin sensitivity, while Mur ligases play a crucial role in the biosynthesis of bacterial cell walls .
Mode of Action
TAAD interacts with its targets in a specific manner. It improves insulin resistance by activating PPAR-γ receptors, thereby exhibiting hypoglycemic activity . In terms of its antimicrobial action, TAAD inhibits cytoplasmic Mur ligases . These enzymes are involved in the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .
Biochemical Pathways
The activation of PPAR-γ receptors by TAAD leads to improved insulin sensitivity, which is beneficial in the management of diabetes . On the other hand, the inhibition of Mur ligases disrupts the biosynthesis of bacterial cell walls, making TAAD a potential antimicrobial agent .
Pharmacokinetics
The physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly influence its pharmacokinetic profile . These properties can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and ultimately its bioavailability .
Result of Action
The activation of PPAR-γ receptors by TAAD can lead to improved insulin sensitivity, which is beneficial for individuals with diabetes . Its inhibition of Mur ligases can disrupt the biosynthesis of bacterial cell walls, potentially leading to the death of the bacteria .
生化学分析
Biochemical Properties
The biochemical properties of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione are not fully understood due to the limited availability of research data. Thiazolidine derivatives, the parent compounds of TAAD, are known to interact with various enzymes, proteins, and other biomolecules . They exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Based on the known properties of thiazolidine derivatives, it can be hypothesized that TAAD may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Acetyl Intermediate: This step involves the acylation of thiophene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of the Azetidine Intermediate: The thiophene acetyl intermediate is then reacted with an azetidine derivative under basic conditions to form the azetidine intermediate.
Cyclization to Form Thiazolidine-2,4-dione: The final step involves the cyclization of the azetidine intermediate with a thiazolidine-2,4-dione precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production process.
化学反応の分析
Types of Reactions
3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione moiety can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiazolidine-2,4-dione derivatives.
Substitution: Substituted azetidine and thiophene derivatives.
科学的研究の応用
3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione Derivatives: Compounds with similar core structures but different substituents, such as pioglitazone and rosiglitazone.
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Azetidine Derivatives: Compounds with an azetidine ring, such as azetidine-2-carboxylic acid and azetidine-3-carboxamide.
Uniqueness
3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core with both thiophene and azetidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-10(3-8-1-2-18-6-8)13-4-9(5-13)14-11(16)7-19-12(14)17/h1-2,6,9H,3-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBVSZTAKQJQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2397457.png)




![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2397466.png)
![N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2397469.png)



![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/new.no-structure.jpg)
![3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2397477.png)
![N-[cyclopentyl(phenyl)methyl]but-2-ynamide](/img/structure/B2397478.png)
